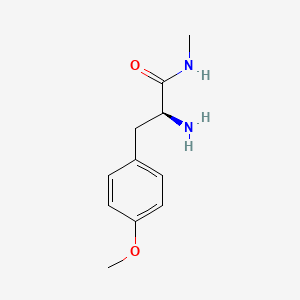
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound contains a benzyl group, a carbobenzyloxyamino group, and a methoxypropionamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate typically involves the protection of amines using carbamate protecting groups such as the benzyl carbamate (Cbz) group. The reaction conditions often include the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain enzymes or receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A hybrid anticonvulsant with broad-spectrum activity.
N-Benzyl-2-phenylethylamine derivatives: Compounds with psychoactive properties and potential therapeutic applications.
Uniqueness
(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
benzyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
BLCQPSZZLKONNI-UHFFFAOYSA-N |
正規SMILES |
COCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-ethoxy-4-oxobutanoate](/img/structure/B8425394.png)


![5-Methyl-3-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-ylcarbamoyl)-hexanoic acid](/img/structure/B8425411.png)




![2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile](/img/structure/B8425472.png)
